molecular formula C14H23N3O3 B2685027 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea CAS No. 1421505-20-5

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2685027
CAS No.: 1421505-20-5
M. Wt: 281.356
InChI Key: KQIOQCXHUVVVPV-UHFFFAOYSA-N
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Description

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea is a synthetic organic compound characterized by its complex structure, which includes a dimethylamino group, a hydroxyethyl group, and a methoxyethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate reagent to form the intermediate 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine.

    Urea Formation: The intermediate is then reacted with 2-methoxyethyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, involving:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Specific catalysts and solvents may be used to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: For substitution reactions, common nucleophiles include halides, cyanides, and amines.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits.

Mechanism of Action

The mechanism by which 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea exerts its effects involves:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, potentially affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

    1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-hydroxyethyl)urea: Contains a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness: 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-17(2)12-6-4-11(5-7-12)13(18)10-16-14(19)15-8-9-20-3/h4-7,13,18H,8-10H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIOQCXHUVVVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)NCCOC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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